Home > Products > Screening Compounds P146780 > Fostemsavir disodium
Fostemsavir disodium - 864953-31-1

Fostemsavir disodium

Catalog Number: EVT-1729265
CAS Number: 864953-31-1
Molecular Formula: C25H24N7Na2O8P
Molecular Weight: 627.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Fostemsavir disodium is a novel antiretroviral medication primarily used for the treatment of multidrug-resistant Human Immunodeficiency Virus type 1 (HIV-1) infections. It acts as an attachment inhibitor, preventing the virus from entering host cells. Fostemsavir was developed to address the urgent need for effective therapies in patients who have exhausted other treatment options, particularly those with resistant strains of HIV-1. The compound received approval from the U.S. Food and Drug Administration in July 2020, marking a significant advancement in HIV treatment strategies.

Source

Fostemsavir disodium is synthesized through a series of chemical reactions involving various organic compounds. The initial synthetic route was reported in 2005, and it has undergone further refinement to improve yield and efficiency . The compound is derived from a complex structure that includes a piperazine moiety, which is essential for its antiviral activity.

Classification

Fostemsavir disodium belongs to the class of attachment inhibitors, which are a subclass of antiretroviral drugs. These inhibitors target the early stages of viral entry into host cells, specifically by binding to the viral envelope glycoprotein and preventing its interaction with CD4 receptors on T cells .

Synthesis Analysis

Methods

The synthesis of fostemsavir involves multiple steps, typically around six, which include the formation of key intermediates and their subsequent transformations into the final product. The initial steps focus on constructing the core structure, followed by functionalization processes that introduce necessary substituents.

Technical Details

  1. Starting Materials: The synthesis begins with readily available organic compounds, including piperazine derivatives and various acylating agents.
  2. Key Reactions:
    • Alkylation: Alkyl halides are used to modify the piperazine ring.
    • Acylation: Acyl chlorides or anhydrides are introduced to form amide bonds.
    • Phosphorylation: Phosphorylating agents are utilized to incorporate phosphate groups critical for activity.
  3. Purification: The final product undergoes purification via techniques such as high-performance liquid chromatography (HPLC) to ensure high purity levels necessary for pharmaceutical applications .
Molecular Structure Analysis

Structure

Fostemsavir disodium has a complex molecular structure characterized by its unique arrangement of atoms that includes carbon, nitrogen, oxygen, and phosphorus. Its chemical formula is C20H26N5O4PC_{20}H_{26}N_{5}O_{4}P, and it features a piperazine ring connected to a phosphonic acid moiety.

Data

  • Molecular Weight: Approximately 453.5 g/mol
  • Structural Representation: The structure can be depicted as follows:
C20H26N5O4P\text{C}_{20}\text{H}_{26}\text{N}_{5}\text{O}_{4}\text{P}

This structure allows for specific interactions with viral components, enhancing its efficacy as an antiviral agent.

Chemical Reactions Analysis

Reactions

Fostemsavir undergoes several chemical transformations during its synthesis:

  1. Formation of Intermediates: Key intermediates are created through alkylation and acylation reactions.
  2. Degradation Studies: Stability studies indicate that fostemsavir can degrade under acidic or basic conditions, which is crucial for understanding its shelf life and storage requirements .
  3. Characterization Techniques: Techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are employed to confirm the identity of the synthesized compound and its intermediates.

Technical Details

The degradation pathways involve hydrolysis and oxidation reactions that can affect the drug's efficacy if not properly controlled during formulation .

Mechanism of Action

Process

Fostemsavir acts by inhibiting HIV-1 from attaching to host CD4 cells. This mechanism involves binding to the viral envelope glycoprotein, which prevents conformational changes necessary for viral entry.

Data

  • Binding Affinity: Studies have shown that fostemsavir exhibits high binding affinity to HIV-1 envelope proteins, effectively blocking their interaction with CD4 receptors.
  • Inhibition Profile: Fostemsavir demonstrates potent activity against various resistant strains of HIV-1, making it a critical option for treatment-experienced patients .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Fostemsavir disodium typically appears as a white to off-white powder.
  • Solubility: It is soluble in water and exhibits good stability under physiological conditions.

Chemical Properties

  • pH Stability: The compound maintains stability across a range of pH levels but is sensitive to extreme acidic or basic environments.
  • Thermal Stability: Fostemsavir shows reasonable thermal stability but should be stored in cool conditions to prevent degradation.

Relevant data indicate that fostemsavir's solubility profile supports its formulation in oral dosage forms, enhancing patient compliance .

Applications

Scientific Uses

Fostemsavir disodium is primarily used in clinical settings for treating multidrug-resistant HIV-1 infections. Its unique mechanism allows it to be combined with other antiretroviral therapies, providing a comprehensive approach to managing complex cases of HIV infection.

In addition to its therapeutic applications, fostemsavir serves as a research tool in studies aimed at understanding HIV resistance mechanisms and developing new antiviral strategies . Its synthesis and characterization continue to be areas of active research within pharmaceutical sciences.

By addressing these various aspects—synthesis methods, molecular structure, mechanism of action, and applications—fostemsavir disodium represents a significant advancement in HIV treatment paradigms.

Introduction to Fostemsavir Disodium as a Mechanistically Novel Antiretroviral Agent

Historical Context of HIV-1 Attachment Inhibitors in Antiretroviral Therapy

The development of HIV-1 attachment inhibitors emerged from decades of structural virology research focused on the gp120-CD4 interaction interface. Early proof-of-concept molecules like BMS-378806 (2003) and BMS-488043 (2011) demonstrated the therapeutic potential of gp120-targeted agents but faced significant pharmacological limitations. BMS-378806, despite submicromolar potency, exhibited poor aqueous solubility (<0.1 mg/mL) and low oral bioavailability in preclinical models. Its successor, BMS-488043, showed improved antiviral activity but still required high doses (1,800 mg twice daily) in Phase II trials due to suboptimal pharmacokinetics [3] [5].

Table 1: Evolution of HIV-1 Attachment Inhibitors

CompoundDevelopment PhaseKey LimitationsStructural Advancement
BMS-378806Preclinical/Phase IPoor solubility, low bioavailabilityFirst small-molecule CD4-gp120 interaction inhibitor
BMS-488043Phase IIHigh pill burden, moderate PKOptimized binding affinity to gp120 hydrophobic pocket
TemsavirPhase II/IIIInsoluble (0.022 mg/mL)High potency (IC₅₀ 2.26 nM) but unadministerable
Fostemsavir disodiumApproved (2020)Prodrug conversion requiredPhosphonooxymethyl promoiety enabling aqueous solubility >250 mg/mL

Fostemsavir disodium represents the culmination of this iterative development process. Its phosphonooxymethyl prodrug strategy directly addressed the critical pharmaceutical challenge that had stalled previous candidates. Structural analyses revealed temsavir binds a conserved hydrophobic pocket in gp120 below the β20-β21 loop, distinct from the CD4 binding site yet allosterically inhibiting CD4 engagement [6] [9]. Crystallographic studies demonstrated that temsavir stabilizes gp120 in a "closed" State 1 conformation, preventing the structural rearrangements necessary for viral entry [3]. This unique mechanism underlies its absence of cross-resistance with other antiretroviral classes, including fusion inhibitors (enfuvirtide), CCR5 antagonists (maraviroc), and post-attachment inhibitors (ibalizumab) [3] [9].

Table 2: Binding Characteristics of Fostemsavir-Derived Temsavir

ParameterValueSignificance
Binding Sitegp120 hydrophobic pocket (adjacent to β20-β21 loop)Distinct from CD4 binding interface
Protein TargetGlycoprotein 120 (gp120)Viral envelope protein facilitating host cell attachment
Key Binding InteractionsHydrogen bonding with Asn425, hydrophobic interactions with Met426, Met434, and Trp427Explains resistance patterns at positions 426/434
Conformational EffectLocks gp120 in "State 1" conformationPrevents CD4-induced structural changes required for coreceptor binding
Antiviral ActivityIC₅₀: 2.26 nM against wild-type HIV-1High potency against diverse HIV-1 group M subtypes

Role of Fostemsavir Disodium in Addressing Multidrug-Resistant HIV-1 Strains

Multidrug-resistant (MDR) HIV-1 infection presents a critical therapeutic challenge, affecting approximately 2-16% of treated individuals, where extensive resistance mutations leave only 0-2 fully active antiretrovirals available [6] [9]. The BRIGHTE phase III trial (NCT02362503) established fostemsavir disodium's efficacy in this population, demonstrating significant virologic suppression and immune reconstitution in heavily treatment-experienced (HTE) adults. In the randomized cohort (patients with 1-2 active agents remaining), 60% achieved HIV-1 RNA <40 copies/mL at week 96, with a mean CD4⁺ T-cell increase of 205 cells/mm³—immunological improvement particularly remarkable given the cohort's advanced disease status (baseline median CD4⁺ count: 99 cells/mm³) [1] [9].

The virologic efficacy of fostemsavir-based regimens correlates directly with the activity of the optimized background therapy (OBT). In the BRIGHTE trial's non-randomized cohort (no fully active agents available), only 37% achieved <40 copies/mL at week 96, underscoring that fostemsavir's clinical utility depends on combination with at least one other active agent [1]. Nevertheless, even in this profoundly treatment-challenged group, significant CD4⁺ recovery occurred (mean increase: 119 cells/mm³ at week 96), suggesting that partial viral suppression with fostemsavir may confer immunological benefits independent of complete virologic control [9].

Fostemsavir's unique resistance profile stems from its distinct mechanism. Resistance-associated polymorphisms (RAPs) primarily occur at four gp120 positions: 375 (S→H/I/M/N/T/Y), 426 (M→L), 434 (M→I/K), and 475 (M→I). Crucially, these RAPs have low prevalence (<10%) in most circulating HIV-1 Group M subtypes, with exceptions being Group O (consensus H375), Group N (M375/L426/I434), and CRF01_AE (H375/I475) [6]. Phenotypic resistance requires multiple substitutions—single RAPs typically cause <100-fold reduced susceptibility, while double mutants (e.g., S375H + M426L) may exhibit >1000-fold reductions [6]. This high genetic barrier to resistance differentiates fostemsavir from earlier attachment inhibitors and many other antiretroviral classes.

Table 3: Virologic Outcomes from BRIGHTE Phase III Trial (Week 96)

CohortnHIV-1 RNA <40 copies/mL (%)Mean CD4⁺ Increase (cells/mm³)Virologic Failure with Emergent gp120 Substitutions (%)
Randomized (1-2 active agents)27260%20543% (20/47 with virologic failure)
Non-Randomized (no active agents)9937%119Not reported

Significance of Prodrug Design in Overcoming Pharmacokinetic Limitations

The phosphonooxymethyl prodrug strategy employed in fostemsavir disodium represents a sophisticated chemical solution to the biopharmaceutical challenges posed by temsavir. Chemical conversion to the disodium phosphate ester salt increases aqueous solubility by >10,000-fold compared to the parent compound (0.022 mg/mL vs. >250 mg/mL), enabling effective gastrointestinal dissolution and absorption [5]. Following oral administration, fostemsavir undergoes rapid enzymatic hydrolysis by intestinal alkaline phosphatases and esterases, liberating the active moiety, temsavir. Systemic temsavir exposure demonstrates dose-proportional pharmacokinetics, with a mean absolute bioavailability of 26.9% and steady-state Cₘₐₓ of 1.77 μg/mL following 600 mg twice-daily dosing [7] [8].

A critical discovery in fostemsavir's development was its unexpected resistance to premature hydrolysis within hydroxypropyl methylcellulose (HPMC) matrix tablets—a property essential for its extended-release formulation. Studies revealed that while alkaline phosphatase (ALP) penetrates hydrating HPMC matrices, fostemsavir itself inhibits ALP activity at concentrations achieved in the gel layer (IC₅₀ ≈ 60 mg/mL). This concentration-dependent inhibition prevents significant conversion to insoluble temsavir within the dosage form, thereby maintaining the high solubility gradient necessary for sustained prodrug release [5]. This phenomenon is not observed with other phosphate ester prodrugs (e.g., fosphenytoin), highlighting a unique pharmaceutical advantage specific to fostemsavir's chemical structure.

Table 4: Key Pharmacokinetic Parameters of Fostemsavir Disodium and Temsavir

ParameterFostemsavir DisodiumTemsavir (Active Moiety)
Solubility>250 mg/mL (water)0.022 mg/mL (pH 5.7)
BioavailabilityNot applicable26.9% (absolute)
TₘₐₓNot applicable~2 hours
Cₘₐₓ (600 mg BID)Not measured1.77 μg/mL (steady state)
AUCₜₐᵤ (600 mg BID)Not applicable12.9 μg·h/mL
Plasma Protein BindingNot applicable~86% (concentration-dependent)
MetabolismIntestinal: Alkaline phosphatase, carboxylesterasesHepatic: CYP3A4 (minor), UGTs
Elimination Half-lifeNot applicable~11 hours

Drug-drug interaction studies demonstrate that temsavir's pharmacokinetics are significantly influenced by CYP3A modulators and transport proteins. Coadministration with strong CYP3A/P-glycoprotein inducers (e.g., rifampin) reduces temsavir AUC by 82%, necessitating contraindication. Conversely, strong CYP3A inhibitors like darunavir/ritonavir increase temsavir exposure by 63%, while etravirine (moderate inducer) decreases exposure by approximately 50% [2]. Notably, the therapeutic margin of temsavir accommodates these exposure changes without requiring dose adjustment—a critical advantage in HTE patients requiring complex regimens. The prodrug design also minimizes interactions affecting temsavir's metabolism, as fostemsavir itself is not a CYP substrate, with conversion occurring predominantly pre-systemically [2] [7].

Table 5: Metabolic Pathways and Drug Interaction Profile

Metabolic PathwaySubstrates/InhibitorsEffect on Temsavir ExposureClinical Management
CYP3A4 InductionRifampin, Carbamazepine, Enzalutamide↓ AUC by 82%Contraindicated
CYP3A4 InhibitionDarunavir/ritonavir, Cobicistat↑ AUC by 63-93%No dose adjustment needed
P-gp/BCRP InhibitionNot clinically significantMinimal changeNo action required
UGT MetabolismRitonavir, AtazanavirNegligible effectNo dose adjustment needed
OATP1B1/1B3 SubstratesStatins, Grazoprevir↑ substrate exposureLimit statin dose; avoid coadministration with certain HCV agents

Properties

CAS Number

864953-31-1

Product Name

Fostemsavir disodium

IUPAC Name

disodium;[3-[2-(4-benzoylpiperazin-1-yl)-2-oxoacetyl]-4-methoxy-7-(3-methyl-1,2,4-triazol-1-yl)pyrrolo[2,3-c]pyridin-1-yl]methyl phosphate

Molecular Formula

C25H24N7Na2O8P

Molecular Weight

627.5 g/mol

InChI

InChI=1S/C25H26N7O8P.2Na/c1-16-27-14-32(28-16)23-21-20(19(39-2)12-26-23)18(13-31(21)15-40-41(36,37)38)22(33)25(35)30-10-8-29(9-11-30)24(34)17-6-4-3-5-7-17;;/h3-7,12-14H,8-11,15H2,1-2H3,(H2,36,37,38);;/q;2*+1/p-2

InChI Key

QJNUSJLDVYPCNN-UHFFFAOYSA-L

SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)([O-])[O-])OC.[Na+].[Na+]

Canonical SMILES

CC1=NN(C=N1)C2=NC=C(C3=C2N(C=C3C(=O)C(=O)N4CCN(CC4)C(=O)C5=CC=CC=C5)COP(=O)([O-])[O-])OC.[Na+].[Na+]

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.